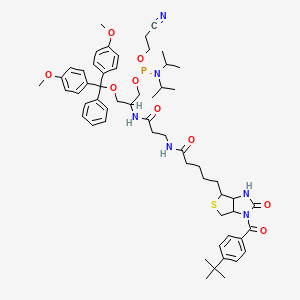![molecular formula C11H13BrN2O2 B13719956 (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced at the 1-position through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of fluorescent materials and sensors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
作用機序
The mechanism of action of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxyethyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
- (1-(2-Methoxyethyl)-1H-imidazol-5-yl)methanol
- (5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
- The presence of the benzimidazole ring distinguishes it from other imidazole derivatives.
- The combination of the bromine atom, methoxyethyl group, and hydroxymethyl group provides unique chemical properties and biological activities.
- Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
[5-bromo-1-(2-methoxyethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6,15H,4-5,7H2,1H3 |
InChIキー |
SZOQGRYBAUMHPW-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=C(C=C(C=C2)Br)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


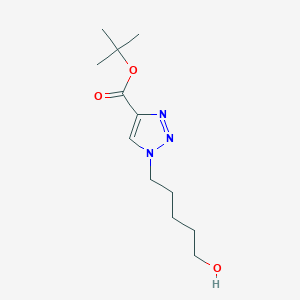
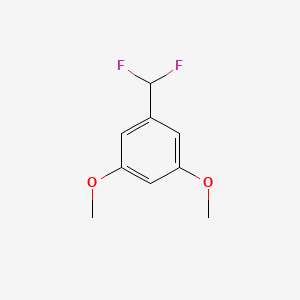

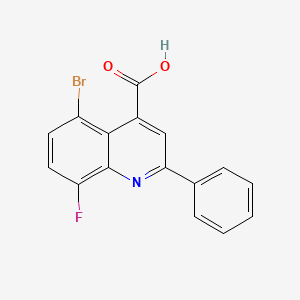
![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
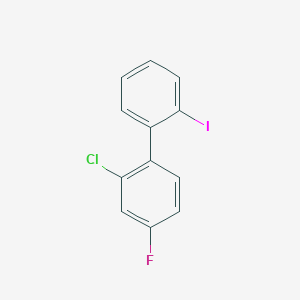
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
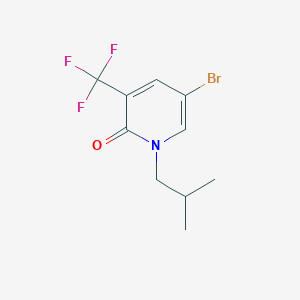
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
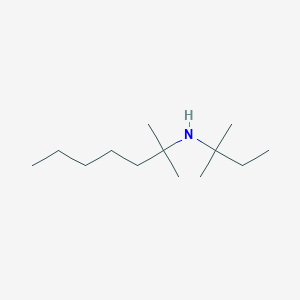
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
